(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

Description

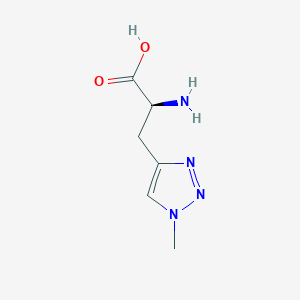

(2S)-2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a non-proteinogenic α-amino acid featuring a 1-methyl-1,2,3-triazole substituent at the β-position of its alanine backbone. The (2S) configuration ensures its stereochemical similarity to canonical L-amino acids, which may influence its biological interactions or synthetic utility. The triazole ring introduces unique electronic and hydrogen-bonding properties, distinguishing it from natural amino acids.

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1-methyltriazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H10N4O2/c1-10-3-4(8-9-10)2-5(7)6(11)12/h3,5H,2,7H2,1H3,(H,11,12)/t5-/m0/s1 |

InChI Key |

ZYZXSZXTQAIMQM-YFKPBYRVSA-N |

Isomeric SMILES |

CN1C=C(N=N1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CN1C=C(N=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of “click” chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its efficiency and selectivity. One common method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.

Substitution: The amino and triazole groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the amino or triazole moieties .

Scientific Research Applications

(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Amino Acids

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid

This compound replaces the methyl-triazole group with a benzotriazole moiety. Such differences could affect solubility and membrane permeability in biological systems .

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic Acid

A stereoisomer with the amino group at the β-position instead of α.

Heterocyclic Side-Chain Variants

(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid

Replacing the triazole with a thiazole ring introduces sulfur into the heterocycle, altering electronic properties (e.g., increased polarizability) and hydrogen-bond acceptor sites. Thiazole-containing analogs are often explored for antimicrobial activity, suggesting that the triazole variant might exhibit divergent biological profiles .

Natural Amino Acid Derivatives

L-Tyrosine [(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid]

L-Tyrosine shares the same α-amino acid backbone but features a 4-hydroxyphenyl group. The hydroxyl group enables hydrogen bonding and participation in metabolic pathways (e.g., catecholamine synthesis), whereas the triazole group in the target compound may confer resistance to enzymatic degradation or enable metal coordination .

L-DOPA [(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid]

L-DOPA’s catechol moiety grants redox activity and strong hydrogen-bonding capacity, critical for its role as a dopamine precursor. In contrast, the methyl-triazole group in the target compound lacks redox functionality but may enhance stability under oxidative conditions .

Structural and Functional Data Comparison

Key Research Findings and Implications

- Triazole vs. Thiazole : Triazoles are less electronegative than thiazoles, which may reduce dipole-dipole interactions but enhance metabolic stability .

- Biological Activity Gaps: While benzotriazole derivatives are noted for photodynamic applications , data on the target compound’s biological activity is absent in the provided evidence, highlighting a need for further pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.